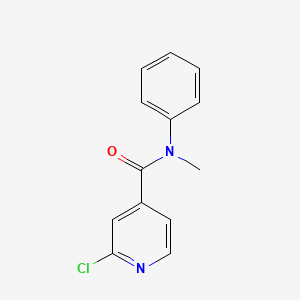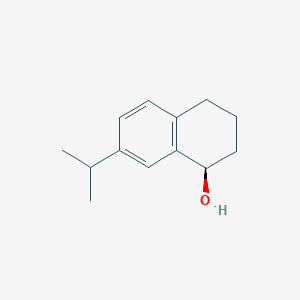
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure that includes a tetrahydronaphthalene core
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets in a unique “dual-arm”, U-shaped binding mode . This interaction could lead to changes in the function or activity of the target, but more research is needed to confirm this and understand the specifics of these interactions .
Biochemical Pathways
The biochemical pathways affected by (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol are currently unknown. The compound’s unique structure suggests that it may interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The compound’s potential effects could range from changes in cellular signaling to alterations in protein function, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-(propan-2-yl)naphthalene using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often require a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where the naphthalene derivative is subjected to hydrogen gas in the presence of a metal catalyst. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl: A compound with a similar isopropyl group but different core structure.
(1R,3R)-1-ethyl-1-methyl-3-(propan-2-yl)cyclohexane: Another compound with a similar isopropyl group but different ring structure.
Uniqueness
(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its tetrahydronaphthalene core, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets and distinct reactivity in chemical reactions, making it valuable for various applications.
Properties
IUPAC Name |
(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFFKJOSAREFC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CCCC2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(CCC[C@H]2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
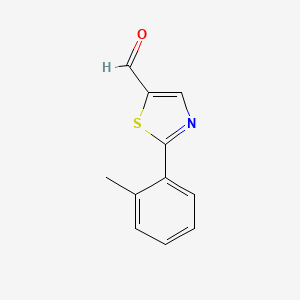
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
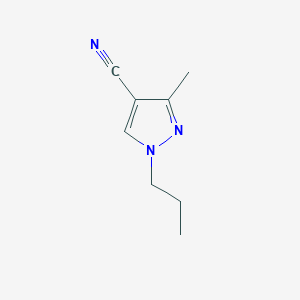
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
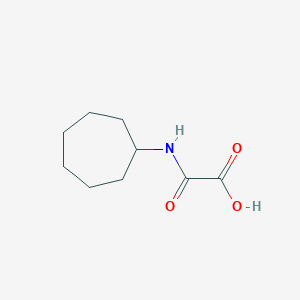
![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)

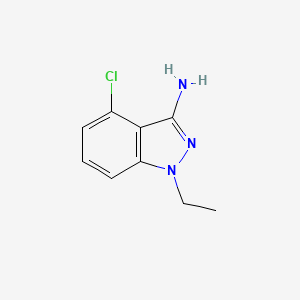
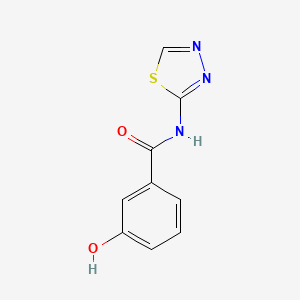
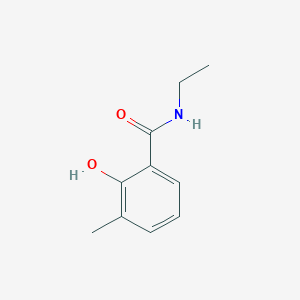
![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
